5-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde
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Overview
Description
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This specific compound is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 4th position, and an aldehyde group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 4-oxo-4H-chromene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: 5-Bromo-4-oxo-4H-chromene-3-carboxylic acid
Reduction: 5-Bromo-4-hydroxy-4H-chromene-3-carbaldehyde
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbonyl group can enhance its binding affinity to certain molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: can be compared with other similar compounds, such as:
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Bromine atom at the 6th position instead of the 5th, leading to different steric and electronic effects.
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Bromine atom at the 7th position, which can influence its chemical properties and applications.
These comparisons highlight the unique structural features of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Properties
CAS No. |
849343-38-0 |
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Molecular Formula |
C10H5BrO3 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
5-bromo-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrO3/c11-7-2-1-3-8-9(7)10(13)6(4-12)5-14-8/h1-5H |
InChI Key |
CGVXSNLTRYHWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
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